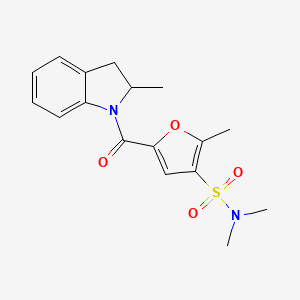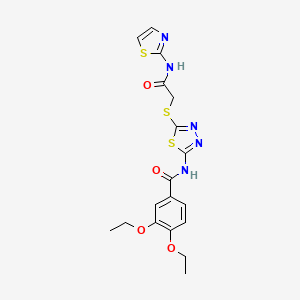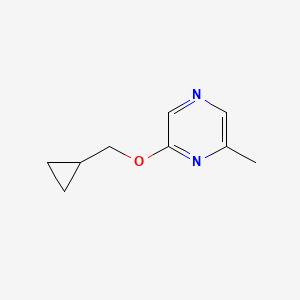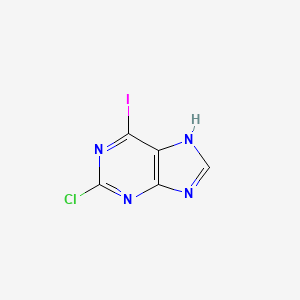
N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indoline, a key component in N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, can be achieved by reduction with NaBH3CN. The N-Boc indoles were reduced to indolines with 10% palladium as a catalyst, polymethylhydrosiloxane (PMHS) as a reducing agent, and the reaction was conducted at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1 H -indole or 1-azacinole) .Chemical Reactions Analysis
Indoline structures, such as the one found in this compound, are commonly found in natural and synthetic compounds with medicinal value . They are used in various chemical reactions, including cycloaddition reactions and the synthesis of photochromic homopolymers via ring-opening metathesis polymerization .Wissenschaftliche Forschungsanwendungen
Potential Antiglaucoma Agents
A series of sulfonamides, including molecules structurally related to N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, have been evaluated for their ability to inhibit human carbonic anhydrase (CA) isoforms. These compounds have shown promise as strong α-carbonic anhydrase inhibitors, with some displaying potential as antiglaucoma agents. Specifically, certain sulfonamides exerted intraocular pressure (IOP) lowering effects in vivo in hypertensive rabbits more efficiently than dorzolamide, a standard treatment. This research suggests that these sulfonamides could serve as a basis for developing new treatments for glaucoma (Chegaev et al., 2014).
Synthesis of Sultams
In another study, a redox-neutral and completely atom-economical synthesis of sultams was achieved by heating 2-nitrochalcones with elemental sulfur. This process efficiently forms the S-N, C-S, and S=O bonds of the sulfonamide between the nitrogen atom of the 2-nitro group and the α-carbon of the chalcones, with migration of two oxygen atoms from the 2-nitro group to the sulfur atom. This innovative synthesis method provides a pathway for creating sultams, a class of compounds with various potential applications, including pharmaceuticals (Nguyen & Retailleau, 2017).
Intramolecular Cycloadditions
Further research into (trimethylsilyl)methyl allylic sulfones tethered to a furan revealed the potential for intramolecular 4+3 cycloadditions. These reactions result in the formation of complex structures derived from the corresponding allylic cations. This process highlights the versatility of sulfones in synthetic chemistry, particularly in constructing cyclic compounds, which could have implications for developing new pharmaceuticals (Harmata & Herron, 1993).
Prodrug Forms for the Sulfonamide Group
The study of prodrug forms for the sulfonamide group, including water-soluble amino acid derivatives of N-methylsulfonamides, suggests potential applications in improving the solubility and bioavailability of sulfonamide-containing drugs. These derivatives were designed to be enzymatically hydrolyzed to yield the parent sulfonamide, providing a promising approach for enhancing the therapeutic profile of sulfonamide-based medications (Larsen, Bundgaard, & Lee, 1988).
Conformational Studies for Drug Design
The conformational analysis of 2-trimethylammoniummethyl-5-methyl furan iodide, a compound with structural similarities to this compound, provides insights into the interaction with muscarinic nerve receptors. This type of study is crucial for understanding how small changes in molecular structure can influence the binding and activity of compounds at biological targets, aiding in the design of more effective drugs (Chothia, Baker, & Pauling, 1976).
Zukünftige Richtungen
Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives, such as N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, will likely play a greater role in the medical field . This compound and others like it could potentially be used in the development of new drugs for a variety of diseases, including cancer, bacterial infections, and cardiovascular diseases .
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)furan-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-9-13-7-5-6-8-14(13)19(11)17(20)15-10-16(12(2)23-15)24(21,22)18(3)4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJCBSVOMFATFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(O3)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)

![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)
![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)
![3-[5-Oxo-3-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2372419.png)



![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2372426.png)
